5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a quinazolinyl moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-(4-oxo-3(4H)-quinazolinyl)ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar structure but differ in the substitution pattern on the pyrazole and quinazoline rings.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.
Uniqueness
5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-29-19-9-5-3-6-14(19)17-12-18(25-24-17)20(27)22-10-11-26-13-23-16-8-4-2-7-15(16)21(26)28/h2-9,12-13H,10-11H2,1H3,(H,22,27)(H,24,25) |
InChI Key |
YKLIAOKVXWUMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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